molecular formula C12H15N3O4S2 B031110 1-(3-Carbomethoxythioureido)-2-nitro-5-propylthiobenzene CAS No. 65671-10-5

1-(3-Carbomethoxythioureido)-2-nitro-5-propylthiobenzene

Cat. No.: B031110
CAS No.: 65671-10-5
M. Wt: 329.4 g/mol
InChI Key: XOKQRYVGWCLDAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Physical and Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo.

Scientific Research Applications

Molecular Electronic Devices

A molecule with a nitroamine redox center, similar in structure to 1-(3-Carbomethoxythioureido)-2-nitro-5-propylthiobenzene, has been used in self-assembled monolayers in electronic devices. These devices exhibited significant negative differential resistance and a high on-off peak-to-valley ratio, indicating potential applications in electronic switching and memory devices (Chen, Reed, Rawlett, & Tour, 1999).

Crystal Structure Analysis

The crystal structure of compounds structurally related to this compound, such as 2-(2'-Carbomethoxy-4'-nitrophenoxy)-1,3,5-trichlorobenzene, has been analyzed using X-ray diffraction. These studies provide insights into the conformational behavior of these molecules, which is partly determined by steric effects and the conjugation between nitro-substituted rings and ether oxygen atoms (E. Griffith, W. Chandler, & B. Robertson, 1972).

Synthesis of Heterocyclic Compounds

Compounds with structural similarities to this compound have been used in the synthesis of various heterocyclic compounds. For instance, the synthesis of substituted methyl o-nitrophenyl sulfides has been reported, which could have implications in the development of new chemical entities (K. Dudová, František Částek, V. Macháček, & P. Šimůnek, 2002).

Anion Recognition and Self-Assembly

A compound named 5,11,17,23-tetranitrothiacalix[4]arene, modified to include ureido moieties similar to this compound, has been studied for its ability to form inclusion complexes and anion recognition. This demonstrates the potential of such compounds in the development of new materials for chemical sensing and molecular recognition (M. Mačková, M. Himl, J. Budka, et al., 2013).

Antibacterial Studies

Similar bisthiourea compounds have been synthesized and characterized for their antibacterial activity. These studies highlight the potential of such compounds in the development of new antibacterial agents (Nur Illane Mohamad Halim, K. Kassim, Adibatul Husna Fadzil, & B. Yamin, 2012).

Catalysis

A copper-based metal-organic framework, incorporating a nitro-substituted compound similar to this compound, has been shown to be an effective catalyst for the enamination of β-ketoesters. This highlights potential applications in catalysis and organic synthesis (Ying Zhao, D. Deng, Lufang Ma, et al., 2013).

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to how it exerts its effect at the molecular level. This often involves interaction with specific proteins or other molecules in the organism .

Safety and Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods .

Properties

CAS No.

65671-10-5

Molecular Formula

C12H15N3O4S2

Molecular Weight

329.4 g/mol

IUPAC Name

methyl N-[(2-nitro-5-propylsulfanylphenyl)carbamothioyl]carbamate

InChI

InChI=1S/C12H15N3O4S2/c1-3-6-21-8-4-5-10(15(17)18)9(7-8)13-11(20)14-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,16,20)

InChI Key

XOKQRYVGWCLDAO-UHFFFAOYSA-N

SMILES

CCCSC1=CC(=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)OC

Canonical SMILES

CCCSC1=CC(=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 2-nitro-5-propanylthioaniline (21.2 g.; 0.10 mole) in acetonitrile (50 ml.) is added portionwise carbomethoxy isothiocyanate (11.7 g.; 0.10 mole). The reaction mixture is maintained at room temperature and is filtered to remove a small amount of dark colored insoluble material. The clear filtrate was permitted to stand at room temperature for two hours and the precipitate which forms is collected by filtration, washed with cold acetonitrile and dried to yield 1-(3-carbomethoxythioureido)-2-nitro-5-propylthiobenzene (17.6 g.), m.p. 122°-125° C.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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